6-(1-Fluorocyclopropyl)-3-pyridinamine
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Overview
Description
6-(1-Fluorocyclopropyl)-3-pyridinamine is a compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of a pyridine ring substituted with a 1-fluorocyclopropyl group at the 6-position and an amine group at the 3-position.
Preparation Methods
The synthesis of 6-(1-Fluorocyclopropyl)-3-pyridinamine can be achieved through various synthetic routes. One notable method involves the palladium-catalyzed cross-coupling reaction of aryl halides with a bench-stable (1-fluorocyclopropyl)tin reagent . This method is amenable to a wide range of aryl and alkenyl (pseudo)halides bearing various functional groups. The reaction conditions typically involve the use of palladium catalysts and appropriate ligands under mild conditions to achieve high yields of the desired product .
Chemical Reactions Analysis
6-(1-Fluorocyclopropyl)-3-pyridinamine undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Cross-Coupling Reactions: The compound can be used in cross-coupling reactions, such as the Stille cross-coupling, to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Common reagents used in these reactions include palladium catalysts, nucleophiles, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(1-Fluorocyclopropyl)-3-pyridinamine has several scientific research applications, including:
Biology: The compound’s unique structural features make it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the development of new materials and chemicals with enhanced properties, such as increased stability and selectivity.
Mechanism of Action
The mechanism of action of 6-(1-Fluorocyclopropyl)-3-pyridinamine involves its interaction with specific molecular targets and pathways. . The compound can interact with various enzymes, receptors, and other biomolecules, influencing their activity and function.
Comparison with Similar Compounds
6-(1-Fluorocyclopropyl)-3-pyridinamine can be compared with other similar compounds, such as:
6-(1-Fluorocyclopropyl)-2-pyridinamine: Similar in structure but with the amine group at the 2-position.
6-(1-Fluorocyclopropyl)-4-pyridinamine: Similar in structure but with the amine group at the 4-position.
6-(1-Fluorocyclopropyl)-3-pyridinecarboxylic acid: Similar in structure but with a carboxylic acid group instead of an amine group.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct physicochemical properties and biological activities compared to its analogs.
Properties
Molecular Formula |
C8H9FN2 |
---|---|
Molecular Weight |
152.17 g/mol |
IUPAC Name |
6-(1-fluorocyclopropyl)pyridin-3-amine |
InChI |
InChI=1S/C8H9FN2/c9-8(3-4-8)7-2-1-6(10)5-11-7/h1-2,5H,3-4,10H2 |
InChI Key |
MVNUJGQYHBWDFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NC=C(C=C2)N)F |
Origin of Product |
United States |
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